molecular formula C22H18N2O2S B13750236 1,5-Diphenyl-4-tosylimidazole CAS No. 37118-25-5

1,5-Diphenyl-4-tosylimidazole

Cat. No.: B13750236
CAS No.: 37118-25-5
M. Wt: 374.5 g/mol
InChI Key: FXCFXBDVHNIKTO-UHFFFAOYSA-N
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Description

1,5-Diphenyl-4-tosylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two phenyl groups and a tosyl group attached to the imidazole ring. The molecular formula of this compound is C22H18N2O2S .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-4-tosylimidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-4-tosylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tosyl group to a thiol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.

Scientific Research Applications

1,5-Diphenyl-4-tosylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-4-tosylimidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylimidazole: Similar structure but lacks the tosyl group.

    4-Tosylimidazole: Contains the tosyl group but lacks the phenyl groups.

    1,5-Diphenylimidazole: Similar structure but lacks the tosyl group.

Uniqueness

1,5-Diphenyl-4-tosylimidazole is unique due to the presence of both phenyl and tosyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

37118-25-5

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-1,5-diphenylimidazole

InChI

InChI=1S/C22H18N2O2S/c1-17-12-14-20(15-13-17)27(25,26)22-21(18-8-4-2-5-9-18)24(16-23-22)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

FXCFXBDVHNIKTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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